The synthesis of (+)-Nefopam involves several key chemical reactions. A common method includes the following steps:
The detailed synthetic route emphasizes the importance of controlling reaction conditions to maximize yield and purity, which are crucial for pharmaceutical applications.
The molecular formula of (+)-Nefopam is C_17H_19ClN_2O, with a molecular weight of approximately 304.80 g/mol. Its structure consists of a benzamide derivative with a chloroethyl side chain. The compound features a chiral center, which contributes to its pharmacological properties.
The structural characteristics play a significant role in its interaction with biological targets.
(+)-Nefopam undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions highlight the versatility of nefopam as a chemical entity that can be modified for enhanced therapeutic efficacy.
The mechanism by which (+)-Nefopam exerts its analgesic effects involves multiple pathways:
These mechanisms collectively contribute to nefopam's effectiveness as an analgesic without the risks associated with opioid medications .
These properties are essential for formulation development and ensuring consistent therapeutic efficacy.
(+)-Nefopam has several scientific applications:
The molecular architecture of (+)-Nefopam [(5S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine] features an eight-membered benzoxazocine ring system with two chiral centers at positions 1 and 5. X-ray crystallography reveals that the bioactive enantiomer adopts a boat-(flattened chair) conformation in solid state, with the N-methyl group oriented equatorially. This configuration minimizes steric strain while optimizing receptor engagement [4].
Crystalline (+)-Nefopam hydrochloride monohydrate forms orthorhombic crystals in the P2~1~2~1~2~1~ space group with unit cell dimensions a = 9.651(2) Å, b = 19.747(2) Å, c = 8.504(2) Å (V = 1,620.7(7) ų; Z = 4). The phenyl ring exhibits a distinctive pitch angle that differs from the racemate, potentially influencing its binding to biological targets. Hydrogen bonding between the protonated amine and chloride anion, along with water molecules in the monohydrate, stabilizes this conformation [4].
Table 1: Crystallographic and Computational Parameters of (+)-Nefopam HCl Monohydrate
Parameter | Experimental Values | Computational Findings |
---|---|---|
Crystal System | Orthorhombic | N/A |
Space Group | P2~1~2~1~2~1~ | N/A |
Unit Cell Volume | 1,620.7(7) ų | N/A |
Conformation | Boat-(flattened chair) | Lowest energy conformation |
N-Methyl Orientation | Equatorial | 0.5 kcal/mol lower than axial epimer |
Phenyl Ring Position | exo-type, trans to methyl | Sterically unhindered position |
Molecular mechanics calculations (MOLMEC program) confirm the boat-(flattened chair) conformation as the lowest energy state for (1S,5S)-nefopam, with the exo-phenyl and equatorial N-methyl orientation being energetically favored by approximately 0.5 kcal/mol over the axial epimer. This minimal energy difference facilitates conformational flexibility in solution, where NMR studies indicate an equilibrium between diastereoisomers via prototropic shift/nitrogen inversion [4]. The stereospecific configuration enhances binding to monoamine transporters while modulating calcium and sodium channel activity—key mechanisms underlying its analgesic efficacy.
Nefopam's development originated in the 1960s as a structural analog of orphenadrine and diphenhydramine, with cyclization producing the benzoxazocine core that defined a novel chemotype. Initial clinical investigations focused on its muscle relaxant and antidepressant potential before analgesic properties were identified [8]. The compound's transition from racemic formulations to enantiomerically resolved (+)-nefopam reflects evolving pharmacological sophistication in analgesic development.
Table 2: Historical Milestones in Nefopam Development
Time Period | Development Phase | Key Advancements |
---|---|---|
1960s | Initial Synthesis | Cyclization of orphenadrine analogs to benzoxazocine core |
1970s | Clinical Repurposing | Identification of analgesic efficacy beyond antidepressants |
1980s | Stereochemical Resolution | Isolation of (+)-enantiomer; crystallographic characterization |
2000s | Mechanistic Elucidation | Confirmation of SNDRI activity and ion channel modulation |
2020s | Adjunctive Application | Recognition as opioid-sparing perioperative agent |
Pharmacologically, (+)-Nefopam is classified as a centrally-acting, non-opioid analgesic with triple monoamine reuptake inhibition (SNDRI) properties. In vitro studies demonstrate balanced potency for serotonin (SERT, K~i~ = 29 nM) and norepinephrine transporters (NET, K~i~ = 33 nM), with weaker dopamine transporter affinity (DAT, K~i~ = 531 nM) [8]. This reuptake inhibition elevates synaptic concentrations of neurotransmitters involved in descending pain inhibition pathways.
Complementary mechanisms include voltage-gated sodium and calcium channel modulation, reducing neuronal hyperexcitability in pain pathways. The compound also inhibits N-methyl-D-aspartate (NMDA) receptor-mediated synaptic potentiation—a mechanism distinguishing it from traditional non-steroidal anti-inflammatory drugs. These multimodal actions position (+)-Nefopam within a unique pharmacological niche between classical antidepressants and conventional analgesics [8] [4].
The global regulatory landscape for (+)-Nefopam demonstrates significant jurisdictional variation, reflecting divergent approval pathways and therapeutic evaluations. Unlike racemic formulations, the enantiopure compound faces additional regulatory scrutiny regarding stereospecific efficacy and manufacturing control.
Table 3: International Regulatory Status of (+)-Nefopam
Region | Approval Status | Therapeutic Designation | Key Regulatory Considerations |
---|---|---|---|
United Kingdom | Prescription Only (POM) | Moderate-severe pain; adjunctive therapy | NICE guidance limits initiation |
France | Marketed | Postoperative/hiccups management | Post-marketing surveillance ongoing |
Australia | Schedule 4 (Prescription) | Non-opioid analgesic | TGA-approved product information |
United States | Not FDA-approved | N/A | Absence of NDA submission |
EU Members | Country-specific approvals | Varies by national formulary | Subject to EMA centralized review |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7